3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
Description
Introduction to 1,2,4-Triazole Derivatives in Modern Medicinal Chemistry
Historical Evolution of 1,2,4-Triazole-Based Pharmacophores
The 1,2,4-triazole nucleus emerged as a critical pharmacophore in the late 20th century, driven by the need to improve the pharmacokinetic and safety profiles of azole-based therapeutics. Early azole drugs, such as the imidazole-derived antifungals (e.g., ketoconazole), faced limitations due to toxicity and drug-drug interactions. The transition to 1,2,4-triazole derivatives, exemplified by fluconazole (1990) and voriconazole (2002), marked a paradigm shift, offering enhanced selectivity for fungal cytochrome P450 enzymes over human isoforms.
The structural versatility of 1,2,4-triazoles enabled their expansion into diverse therapeutic areas:
- Anticancer agents : Letrozole and anastrozole, aromatase inhibitors used in hormone receptor-positive breast cancer, leverage the triazole ring’s ability to coordinate with heme iron in cytochrome P450.
- Antivirals : Ribavirin, a broad-spectrum antiviral, incorporates a 1,2,4-triazole moiety to mimic nucleoside structures and disrupt viral RNA synthesis.
- Central nervous system (CNS) drugs : Alprazolam and estazolam utilize the triazole ring’s dipole character to enhance binding affinity for GABA~A~ receptors.
Table 1 : Milestones in 1,2,4-Triazole Drug Development
| Year | Compound | Therapeutic Area | Key Innovation |
|---|---|---|---|
| 1990 | Fluconazole | Antifungal | First triazole with oral bioavailability |
| 1995 | Letrozole | Anticancer | Nonsteroidal aromatase inhibition |
| 2002 | Voriconazole | Antifungal | Expanded spectrum against aspergillosis |
| 2012 | Ravuconazole | Antifungal | Activity against azole-resistant strains |
The evolution of 1,2,4-triazole derivatives underscores the scaffold’s adaptability to chemical modifications, enabling precise tuning of electronic, steric, and solubility properties.
Structural Significance of 3-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-5-[(4-Nitrobenzyl)Sulfanyl] Substituents
The compound’s structure integrates three aryl groups, each contributing distinct physicochemical and pharmacological attributes:
4-tert-Butylphenyl Group (3-Position)
- Steric and lipophilic effects : The bulky tert-butyl moiety enhances lipid solubility, potentially improving membrane permeability and metabolic stability. This substituent is prevalent in kinase inhibitors (e.g., imatinib analogs) where hydrophobic interactions with ATP-binding pockets are critical.
- Electron-donating nature : The tert-butyl group’s inductive effect may modulate the electron density of the triazole ring, influencing π-π stacking or hydrogen-bonding interactions with biological targets.
4-Methoxyphenyl Group (4-Position)
- Electron-rich aromatic system : The methoxy (-OCH~3~) group donates electrons via resonance, increasing the aromatic ring’s nucleophilicity. This feature is advantageous in targeting enzymes with electron-deficient active sites, such as tyrosine kinases or tubulin.
- Hydrogen-bonding potential : The methoxy oxygen can act as a hydrogen-bond acceptor, facilitating interactions with serine or threonine residues in binding pockets.
4-Nitrobenzylsulfanyl Group (5-Position)
- Electron-withdrawing nitro group : The -NO~2~ substituent withdraws electrons via resonance, polarizing the benzylsulfanyl moiety. This polarization may enhance redox activity or facilitate covalent interactions with cysteine thiols in target proteins.
- Sulfanyl linker : The -S- bridge introduces conformational flexibility, allowing the nitrobenzyl group to adopt optimal orientations for target engagement. Sulfur-containing triazole derivatives, such as cefatrizine, demonstrate improved antibacterial efficacy due to enhanced membrane penetration.
Table 2 : Comparative Analysis of Substituent Effects in 1,2,4-Triazole Derivatives
| Substituent Position | Functional Group | Key Properties | Biological Implications |
|---|---|---|---|
| 3- | 4-tert-Butylphenyl | High lipophilicity, steric bulk | Enhanced metabolic stability |
| 4- | 4-Methoxyphenyl | Electron-donating, H-bond acceptor | Improved enzyme inhibition |
| 5- | 4-Nitrobenzylsulfanyl | Electron-withdrawing, flexible | Potential redox modulation |
The synergistic integration of these substituents suggests a multifunctional design aimed at simultaneously addressing pharmacokinetic and pharmacodynamic challenges. For instance, the tert-butyl and methoxy groups may collectively improve oral bioavailability, while the nitrobenzylsulfanyl moiety could confer unique target selectivity.
Structural-Activity Relationships (SAR) Insights
- Tubulin polymerization inhibition : Analogs with 3,4,5-trimethoxyphenyl groups (e.g., compound 100c from Yang et al.) exhibit submicromolar IC~50~ values against cancer cell lines, attributed to methoxy-mediated interactions with tubulin’s colchicine-binding site.
- Antibacterial activity : Schiff base derivatives bearing nitro groups (e.g., 33d ) show 35-fold higher potency than ampicillin, underscoring the nitro group’s role in disrupting bacterial cell wall synthesis.
These precedents support the hypothesis that 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole may exhibit broad-spectrum bioactivity, pending empirical validation.
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole |
InChI |
InChI=1S/C26H26N4O3S/c1-26(2,3)20-9-7-19(8-10-20)24-27-28-25(29(24)21-13-15-23(33-4)16-14-21)34-17-18-5-11-22(12-6-18)30(31)32/h5-16H,17H2,1-4H3 |
InChI Key |
OPDJUONHEHVLKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acylation-Cyclization Route
Acylation of 4-phenyl-3-thiosemicarbazide with 4-tert-butylbenzoyl chloride and 4-methoxybenzoyl chloride generates intermediate acylthiosemicarbazides. Cyclization under acidic conditions (e.g., HCl/EtOH) yields 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-5-thiol.
Key Reaction Conditions :
Hydrazine Cyclocondensation
Alternatively, condensation of 4-tert-butylphenylhydrazine with 4-methoxyphenyl isothiocyanate forms a thiourea intermediate, which undergoes cyclization in basic media (e.g., NaOH) to produce the triazole-thiol.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | NaOH (1.5 equiv) |
| Temperature | 80°C, 6 hr |
| Yield | 58–63% |
Sulfanyl Group Introduction
The 5-[(4-nitrobenzyl)sulfanyl] moiety is introduced via nucleophilic substitution or oxidative coupling.
Alkylation of Triazole-Thiol
The thiol group at position 5 reacts with 4-nitrobenzyl bromide in the presence of a base:
Procedure :
-
Dissolve 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-5-thiol (1 equiv) in anhydrous DMF.
-
Add K₂CO₃ (2.5 equiv) and 4-nitrobenzyl bromide (1.2 equiv).
Characterization Data :
Oxidative Coupling
For higher steric hindrance, use Cu(I)-catalyzed coupling between the triazole-thiol and 4-nitrobenzyl disulfide:
Conditions :
| Component | Quantity |
|---|---|
| CuI | 10 mol% |
| Ligand (phenanthroline) | 20 mol% |
| Solvent | DMSO |
| Temperature | 100°C, 24 hr |
| Yield | 62–68% |
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7). Purity is confirmed by HPLC (C18 column, 80% acetonitrile/water, retention time: 9.2 min).
Spectroscopic Confirmation
-
IR (KBr) : 1530 cm⁻¹ (C=N), 1345 cm⁻¹ (NO₂), 1250 cm⁻¹ (C-O-C).
-
MS (ESI+) : m/z 517.2 [M+H]⁺ (calc. 517.18).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (hr) | Cost Efficiency |
|---|---|---|---|---|
| Acylation-Cyclization | 72 | 98.5 | 14 | Moderate |
| Hydrazine Condensation | 63 | 97.2 | 18 | Low |
| Alkylation | 85 | 99.1 | 12 | High |
| Oxidative Coupling | 68 | 96.8 | 24 | Low |
Challenges and Mitigation Strategies
-
Low Solubility : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.
-
Byproduct Formation : Employ excess 4-nitrobenzyl bromide (1.5 equiv) to drive the alkylation to completion.
-
Oxidation of Thiol : Conduct reactions under inert atmosphere (N₂/Ar).
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve efficiency:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether or sulfanyl positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted ethers or thioethers.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is . The compound features a triazole ring, which is known for its biological activity, making it a valuable scaffold in drug design.
Antioxidant Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. For instance, a series of 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole derivatives were synthesized and evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives showed superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Table 1: Antioxidant Activity of Triazole Derivatives
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| Compound A | 12.5 | Ascorbic Acid (15) |
| Compound B | 8.0 | Ascorbic Acid (15) |
| Compound C | 20.0 | Ascorbic Acid (15) |
Antimicrobial Properties
The antimicrobial effectiveness of triazole derivatives has been extensively studied. A notable study reported the synthesis of several new triazole derivatives that demonstrated enhanced antimicrobial activity against various bacterial strains, including Bacillus subtilis and Escherichia coli. The results indicated that some compounds exhibited activity surpassing that of traditional antibiotics like ampicillin .
Table 2: Antimicrobial Activity Against Selected Bacteria
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |
|---|---|---|---|
| Compound A | Bacillus subtilis | 22 | Ampicillin (15) |
| Compound B | Escherichia coli | 18 | Ampicillin (20) |
| Compound C | Staphylococcus aureus | 25 | Ampicillin (17) |
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory potential. A review highlighted the ability of certain synthesized compounds to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. Compounds exhibiting selective COX-2 inhibition showed promise as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 3: COX Inhibition Potency of Triazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | >100 | 20.5 | Low |
| Compound B | 0.65 | 29.6 | High |
Photographic Applications
Historically, triazole derivatives have found applications in photography as coupler intermediates. The compound's structure allows it to participate in coupling reactions that produce dyes with excellent stability and hue characteristics .
Case Study: Synthesis and Evaluation of Antioxidant Triazoles
A study conducted by Yildirim et al. synthesized seventeen new triazole derivatives based on the core structure of 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole. These compounds were evaluated for their antioxidative and antimicrobial properties using various assays. The study concluded that imine and amine derivatives exhibited superior antioxidant and antimicrobial activities compared to phthalonitrile derivatives .
Case Study: Anti-inflammatory Mechanism Exploration
Research exploring the anti-inflammatory mechanisms of triazole derivatives revealed that certain compounds significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases without the gastrointestinal side effects commonly associated with traditional NSAIDs .
Mechanism of Action
The mechanism of action of 4-{3-(4-tert-butylphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}phenyl methyl ether depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and nitrobenzyl sulfanyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their substituent-driven properties:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in ) or halogenated substituents (e.g., Cl, Br in ). This difference may enhance oxidative stress modulation or enzyme inhibition .
- Sulfanyl Linkers : Sulfanyl groups at position 5 are common in bioactive triazoles, facilitating thiol-mediated binding to enzymes or receptors .
Biological Activity
The compound 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole is a member of the triazole family, which is known for its diverse biological activities. Triazoles have been extensively studied for their potential as antimicrobial, antifungal, and anticancer agents. This article explores the biological activity of this specific triazole derivative, focusing on its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.51 g/mol. The structure includes a triazole ring substituted with various functional groups that may influence its biological activity. The presence of the tert-butyl , methoxy , and nitrobenzyl groups enhances its lipophilicity and potential interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring through cyclization reactions of appropriate precursors. The process may involve:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Introducing functional groups such as nitrobenzyl and methoxy through electrophilic aromatic substitution or nucleophilic attacks.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study found that similar compounds showed promising antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The introduction of specific substituents on the triazole ring can enhance this activity:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 5 µg/mL |
| B | S. aureus | 10 µg/mL |
| C | P. aeruginosa | 7 µg/mL |
The compound could potentially follow similar trends due to its structural features.
Anticancer Potential
Triazoles are also recognized for their anticancer properties. The inhibition of thymidine phosphorylase (TP), an enzyme involved in tumor growth and angiogenesis, has been a focal point in evaluating new triazole derivatives. Molecular docking studies suggest that compounds similar to our target can effectively bind to TP, inhibiting its activity:
- Inhibition Assays : Compounds were tested for their ability to inhibit TP in vitro.
- Cell Viability Tests : Evaluated using various cancer cell lines to determine cytotoxic effects.
Case Studies
- Thymidine Phosphorylase Inhibition : A study demonstrated that certain triazole derivatives significantly inhibited TP activity, correlating with reduced proliferation in cancer cell lines.
- Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum antimicrobial effects of triazoles against resistant bacterial strains, suggesting their potential as alternative therapeutic agents.
The biological activity of triazoles is often attributed to their ability to interfere with critical biological pathways:
- Enzyme Inhibition : By binding to active sites on enzymes like TP.
- Membrane Disruption : Some derivatives can alter bacterial membrane integrity, leading to cell death.
- DNA Interaction : Certain triazoles have been shown to intercalate into DNA, disrupting replication processes.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole, and how is purity ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by functionalization. Key steps include:
- Cyclization : Formation of the 1,2,4-triazole ring via condensation of thiocarbazides or thiosemicarbazides under acidic or basic conditions .
- S-Alkylation : Introduction of the 4-nitrobenzylsulfanyl group using cesium carbonate as a base to activate the thiol intermediate for nucleophilic substitution .
- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures ensures purity. Purity is validated via melting point analysis, HPLC, or TLC (Rf consistency).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-H absence post-alkylation) .
- NMR (¹H/¹³C) : Assigns substituent positions (e.g., tert-butyl protons at ~1.3 ppm, methoxy protons at ~3.8 ppm) .
- X-ray Crystallography : Resolves 3D structure; SHELX software refines data to determine bond lengths/angles (e.g., C-S bond ~1.8 Å) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.4% of theoretical values).
Advanced Research Questions
Q. How can density functional theory (DFT) calculations enhance understanding of this compound’s electronic properties and reactivity?
- Methodological Answer :
- Molecular Geometry Optimization : DFT (B3LYP/6-311++G(d,p)) predicts bond angles/lengths, comparing favorably with X-ray data .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential; Mulliken charges identify nucleophilic/electrophilic sites (e.g., sulfur in sulfanyl group) .
- Reactivity Predictions : Fukui indices guide substitution/oxidation sites (e.g., nitro group as electron-withdrawing, directing electrophilic attacks).
Q. What challenges arise in resolving the crystal structure of this compound using SHELX, and how are they addressed?
- Methodological Answer :
- Data Quality : High-resolution data (θ > 25°) minimizes errors; SHELXL refines anisotropic displacement parameters for heavy atoms (e.g., sulfur) .
- Disorder Modeling : For flexible substituents (e.g., tert-butyl), split-atom models or restraints (DFIX/SADI) improve accuracy .
- Validation : R-factor convergence (<0.05), Hirshfeld surface analysis, and PLATON checks ensure structural reliability .
Q. How should researchers address contradictory bioactivity data in studies of analogous triazole derivatives?
- Methodological Answer :
- Variable Control : Standardize assay conditions (e.g., MIC testing at pH 7.4, 37°C) to minimize experimental bias .
- Structure-Activity Relationships (SARs) : Compare substituent effects (e.g., nitro vs. methoxy groups on antimicrobial potency) .
- Statistical Validation : Use ANOVA or t-tests to assess significance (p < 0.05); replicate studies across independent labs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
